molecular formula C8H14ClNO B112947 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride CAS No. 72761-60-5

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

Cat. No. B112947
Key on ui cas rn: 72761-60-5
M. Wt: 175.65 g/mol
InChI Key: XGESYOBZBRDUBC-UHFFFAOYSA-N
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Patent
US07345056B2

Procedure details

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (38.8 g) was dissolved in 450 mL of glacial acetic acid. 13.5 Grams of 10% Pd/C (Degussa catalyst E101—containing 50% water) was added. After the appropriate evacuation & purge cycles, the mixture was agitated under 62 psi of H2 at rt overnight. TLC (3% MeOH in CH2Cl2 on silica gel) indicated that the reaction was complete. The reaction mixture was filtered through Celite and concentrated by rotary evaporation under vacuum. The product was redissolved in 0.12 N HCl (250 mL) and the solution was concentrated in vacuo. This was repeated once more with 0.12 N HCl (250 mL). The product was then dissolved in 1 N HCl and concentrated to dryness under vacuum. A sticky brown solid was obtained. The material was recrystallized once from isopropanol and once from EtOH to give 9-azabicyclo[3.3.1]nonan-3-one hydrochloride as a tan granular solid (18.8 g; 73.6% yield) after drying under high vacuum (0.1-1.0 mTorr) overnight.
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH:14]2[CH2:15][CH2:16][CH2:17][CH:10]1[CH2:11][C:12](=[O:18])[CH2:13]2)C1C=CC=CC=1>C(O)(=O)C.[Pd]>[ClH:1].[CH:10]12[NH:9][CH:14]([CH2:15][CH2:16][CH2:17]1)[CH2:13][C:12](=[O:18])[CH2:11]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
38.8 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1C2CC(CC1CCC2)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was agitated under 62 psi of H2 at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the appropriate evacuation & purge cycles
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The product was redissolved in 0.12 N HCl (250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The product was then dissolved in 1 N HCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
A sticky brown solid was obtained
CUSTOM
Type
CUSTOM
Details
The material was recrystallized once from isopropanol and once from EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C12CC(CC(CCC1)N2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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